molecular formula C16H22O2 B8758787 Styrene butyl methacrylate CAS No. 112143-68-7

Styrene butyl methacrylate

Cat. No. B8758787
M. Wt: 246.34 g/mol
InChI Key: DFYKHEXCUQCPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Styrene butyl methacrylate is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Styrene butyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Styrene butyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112143-68-7

Product Name

Styrene butyl methacrylate

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

butyl 2-methylprop-2-enoate;styrene

InChI

InChI=1S/C8H14O2.C8H8/c1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8/h2,4-6H2,1,3H3;2-7H,1H2

InChI Key

DFYKHEXCUQCPEB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=C)C.C=CC1=CC=CC=C1

physical_description

Odorless powder;  [Scientific Polymer Products MSDS]

Related CAS

142291-73-4
717909-74-5
25213-39-2
107391-68-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twenty four stable free radical polymerization (SFRP) were carried out under aqueous emulsion conditions. Each polymerization was set up with a total volume 0.7 mL, with 10 weight % n-butylmethacrylate (monomer). The amount of surfactant (sodium alpha (C14-C16) olefin sulfonate—sold by Rhodia as Rhodacal A-246/L) added was 1 weight % to monomer, and three different amounts of initiator were added: 0.001, 0.002 and 0.003 mole equivalence to monomer. The initiator that was used was water soluble and was tert-butylhydroperoxide (TBHP). For each initiator concentration the series of seven polymerizations differed in the amount of control agent added, with the first well getting 0.6 mole equivalence control agent and the last well getting 1.2 mole equivalence of control agent, with even steps of 0.1 mole equivalence (the control agent used was 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide—“α-hydrido-nitroxide”). In addition a polymerization reaction without control agent was conducted for each initiator amount. After the predetermined heating and agitation time of 90° C. and 30 h the reactor vessels were opened and a small aliquot was taken from each vessel for analysis. Subsequently, an amount of styrene equal to the amount of n-butylmethacrylate previously added (10 wt %) was dispensed to each vessel. The vessels were then resealed and heated at 90° C. and mixed for an additional 30 h. Subsequently the reaction mixtures were worked up and characterized using the standard procedure outlined for polymerization experiments at the beginning of the Example section.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
olefin sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

With the addition of 2,2'-azobisisobutyronitrile, a mixture of styrene and n-butyl methacrylate at a mixing ratio of (75:25) was stirred at temperatures of 100 to 120° C. in order to obtain 43 parts by weight of a styrene-n-butyl methacrylate copolymer. The previously obtained solution was further added dropwise to the above polymerization mixture and the polymerization was allowed to continue for three hours. Thereafter, a solvent component was removed from the above mixture by heating under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1.00 Part of 2,2'-azobis (2-methylpropanenitrile) is mixed with 764.5 parts of Latex #1 and heated to 70° C. while stirring under a nitrogen atmosphere. 50 Parts of a 50/50 solution of styrene and n-butyl methacrylate is added continuously with 227.3 parts of (RPS⃝) solution at 22.1 percent solids in water using the following schedule: 0 to 20 percent of monomers added over 2 1/2 hours at 70° C. and the remaining 80 percent monomers added with 0 to 100 percent of (RPS⃝) solution over 1 1/2 hours at 80° C. The reaction conditions are maintained for an additional 2 hours. The latex measures 32.8 percent solids, passes the acetone dilution, freeze-thaw stability and pesticide formulation freeze-thaw stability tests.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods IV

Procedure details

The inside of a 500 ml-flask equipped with a nitrogen inlet tube and a cooling tube is replaced with a nitrogen gas. In the flask, placed are 100 g of styrene monomer (manufactured by Kishida Chemical Co., Ltd.); 100 g of butyl methacrylate (manufactured by Kishida Chemical Co., Ltd.); 200 ml of dehydrated dimethylformamide (manufactured by Kishida Chemical Co., Ltd.); and 20 g of azobisisobutyronitrile (manufactured by Kishida Chemical Co., Ltd.), from all of which dehydration treatment and removal of polymerization inhibitors have been conducted. After the inside of the flask is replacement with a nitrogen gas, the obtained mixture is heated to 80° C. and stirred for 5 hours. The resultant liquid is poured into a beaker containing 1 L of methanol for reprecipitation. The obtained solid product is cleaned with methanol, and heated and dried under vacuum to obtain 145 g of poly(styrene-butyl methacrylate) as a polymer.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.